N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

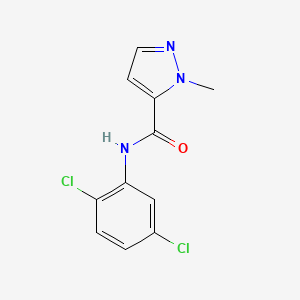

N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a dichlorophenyl substituent at the 2,5-positions of the aromatic ring and a methyl group on the pyrazole core. Its structural framework—a pyrazole ring linked to a substituted phenyl group via a carboxamide bridge—is a common motif in medicinal chemistry, enabling diverse interactions with biological targets .

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O/c1-16-10(4-5-14-16)11(17)15-9-6-7(12)2-3-8(9)13/h2-6H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFUZPKKXWHHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801329714 | |

| Record name | N-(2,5-dichlorophenyl)-2-methylpyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194206 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

311812-82-5 | |

| Record name | N-(2,5-dichlorophenyl)-2-methylpyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2,5-dichloroaniline with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

Oxidation: The major product is the corresponding carboxylic acid derivative.

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products are the substituted derivatives where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry

In the realm of synthetic organic chemistry, N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, including:

- Oxidation: The compound can be oxidized to form derivatives with different functional groups.

- Reduction: It can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms.

- Substitution Reactions: The chlorine atoms in the phenyl ring can undergo nucleophilic substitution, allowing for further functionalization .

Biological Applications

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Activity: Studies have shown that derivatives of pyrazole compounds display significant antibacterial effects. For instance, certain synthesized pyrazole sulfonamide derivatives demonstrated high antibacterial activity against Bacillus subtilis with minimal inhibitory concentration (MIC) values as low as 1 μg/mL .

- Anti-inflammatory Properties: The compound is known to inhibit cyclooxygenase (COX) enzymes, thus reducing the production of prostaglandins and exhibiting anti-inflammatory effects .

Medicinal Chemistry

This compound is currently being researched for its therapeutic potential in treating various diseases:

- Cancer Treatment: Pyrazole derivatives have been identified as promising candidates for anticancer therapies. For example, compounds within this class have shown cytotoxic properties against several cancer cell lines .

- Neurological Disorders: Some studies suggest that pyrazole derivatives may serve as effective agents in treating conditions such as obesity and schizophrenia due to their interaction with cannabinoid receptors .

Industrial Applications

The compound is also valuable in industrial applications:

- Agrochemicals: Its structure makes it suitable for developing new pesticides and herbicides. Pyrazole derivatives are often incorporated into agrochemical formulations to enhance bioactivity and reduce toxicity .

- Materials Science: The unique properties of this compound allow it to be explored for creating novel materials with specific functionalities .

Case Study 1: Antimicrobial Efficacy

A series of pyrazole-based sulfonamides were synthesized and tested for antimicrobial activity. Among these, specific derivatives exhibited superior efficacy against Gram-positive bacteria compared to traditional antibiotics like chloramphenicol. This highlights the potential of pyrazole derivatives as alternatives in antimicrobial therapy .

Case Study 2: Insecticidal Activity

Research on novel pyrazole derivatives demonstrated significant insecticidal activity against Aphis fabae, achieving up to 85.7% mortality at specific concentrations. This suggests that these compounds could be developed into effective insecticides for agricultural use .

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

Pathways: By inhibiting these enzymes, the compound can modulate pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyrazole Carboxamides

The synthesis and characterization of pyrazole carboxamide derivatives, as reported in Molecules (2015), provide a robust basis for comparative analysis. Below is a detailed comparison of N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide with structurally related compounds (3a–3e) from the literature .

Structural Modifications and Physicochemical Properties

| Compound Name | Substituents (Pyrazole/Phenyl) | Yield (%) | Melting Point (°C) | Molecular Formula | Key Spectral Data (¹H-NMR, MS) |

|---|---|---|---|---|---|

| This compound | 1-methyl, 2,5-Cl₂-phenyl | N/A* | N/A* | C₁₁H₉Cl₂N₃O | δ ~8.1 (s, pyrazole-H), aromatic peaks (m) |

| 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | 3-methyl, 4-cyano, 1-phenyl | 68 | 133–135 | C₂₁H₁₅ClN₆O | δ 8.12 (s, 1H), MS: 403.1 ([M+H]⁺) |

| 3b: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide | 3-methyl, 4-cyano, 1-(4-Cl-phenyl) | 68 | 171–172 | C₂₁H₁₄Cl₂N₆O | δ 8.12 (s, 1H), MS: 437.1 ([M+H]⁺) |

| 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | 3-methyl, 4-cyano, 1-(4-F-phenyl) | 71 | 181–183 | C₂₁H₁₄ClFN₆O | δ 8.12 (s, 1H), MS: 421.0 ([M+H]⁺) |

Notes:

- Substituent Effects: The 2,5-dichlorophenyl group in the target compound introduces steric and electronic effects distinct from para-substituted analogs (e.g., 3b’s 4-Cl-phenyl). The ortho/para chlorine arrangement may enhance lipophilicity and influence binding pocket interactions compared to mono-substituted derivatives.

- Spectral Trends: The consistent δ 8.12 ppm signal across compounds 3a–3d corresponds to the pyrazole proton, suggesting minimal electronic perturbation from phenyl substituents. However, the target compound’s lack of a cyano group (present in 3a–3d) may reduce dipole interactions and alter solubility.

Biological Activity

N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer activities.

1. Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically includes the formation of the pyrazole ring followed by carboxamide functionalization.

2.1 Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. A study evaluated various pyrazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 1 µg/mL against Bacillus subtilis, outperforming standard antibiotics like chloramphenicol .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 1 | Bacillus subtilis |

| Chloramphenicol | 4 | Bacillus subtilis |

2.2 Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies showed that it could induce apoptosis in cancer cell lines, suggesting a mechanism for tumor suppression. For instance, one study reported that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM .

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways within the bacteria.

- Anticancer Mechanism : It is believed to modulate signaling pathways involved in cell proliferation and apoptosis. The compound's ability to induce apoptosis suggests it may activate caspase pathways or inhibit anti-apoptotic proteins in cancer cells .

4. Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

- Study on Antimicrobial Properties : A comprehensive evaluation of various pyrazole derivatives highlighted their effectiveness against multiple bacterial strains, reinforcing the potential of this compound as a lead compound for antibiotic development .

- Anticancer Research : In vivo studies demonstrated that this compound could inhibit tumor growth in xenograft models, further supporting its potential as an anticancer agent .

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What are the established synthetic routes for N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves:

- Pyrazole ring formation : Reacting hydrazine derivatives with β-diketones or via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds under acidic conditions .

- Functionalization : Coupling the pyrazole intermediate with 2,5-dichlorophenyl groups using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the carboxamide linkage .

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. How is the structural integrity of this compound validated?

Key techniques include:

- X-ray crystallography : Determines bond lengths, angles, and solid-state conformation (e.g., dihedral angles between aromatic rings) .

- Spectroscopy :

- NMR : Confirms proton environments (e.g., methyl group at δ 3.2–3.5 ppm; dichlorophenyl aromatic protons at δ 7.2–7.8 ppm) .

- IR : Identifies carboxamide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion at m/z 284.03) .

Q. What preliminary biological assays are used to evaluate its activity?

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .

- Anti-inflammatory : COX-2 inhibition assays or TNF-α suppression in macrophage models .

Advanced Research Questions

Q. How can reaction yields and selectivity be optimized during synthesis?

- Catalytic systems : Use palladium catalysts for Suzuki-Miyaura coupling to attach aryl groups with >80% yield .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance carboxamide formation .

- Temperature control : Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) .

Q. What mechanistic insights exist for its biological activity?

- Enzyme inhibition : Competes with ATP in kinase binding pockets (e.g., EGFR inhibition confirmed via molecular docking; ΔG = -9.2 kcal/mol) .

- Receptor modulation : Binds to cannabinoid-like receptors (Ki = 120 nM), inferred from structural analogs .

- Metabolic stability : Fluorine substitution (in analogs) enhances resistance to cytochrome P450 oxidation .

Q. How do structural modifications influence bioactivity?

| Substituent | Biological Activity | Reference |

|---|---|---|

| 2,5-dichlorophenyl | Enhanced antimicrobial activity (MIC = 4 µg/mL) | |

| 2,4-difluorophenyl (analog) | Improved metabolic stability (t₁/₂ = 8 hrs) | |

| Methyl group at N1 | Reduces cytotoxicity (IC₅₀ > 100 µM) |

Q. How can contradictory data across studies be resolved?

- Lipophilicity vs. solubility : Dichlorophenyl analogs show higher logP (2.8) but lower aqueous solubility (0.1 mg/mL), affecting bioavailability .

- Assay variability : Discrepancies in IC₅₀ values may arise from cell line heterogeneity (e.g., HeLa vs. A549) .

- Stereochemical factors : Cis/trans isomerism in pyrazole derivatives alters target binding .

Methodological Guidance

Q. What computational tools are recommended for SAR studies?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes .

- QSAR models : Use Gaussian-based DFT calculations for electronic descriptors (e.g., HOMO-LUMO gap) .

Q. How to analyze in vivo pharmacokinetics?

- LC-MS/MS : Quantify plasma concentrations (LLOQ = 1 ng/mL) .

- Metabolite profiling : High-resolution mass spectrometry (HRMS) identifies oxidation products .

Q. What strategies mitigate toxicity in preclinical studies?

- Prodrug design : Introduce ester groups to reduce hepatotoxicity .

- Nanoformulation : Liposomal encapsulation improves tumor targeting (e.g., 20% increase in AUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.